N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12(10-13-2-7-17-15(11-13)8-9-25-17)23-18(24)14-3-5-16(6-4-14)26-19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESFFNDARIJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The trifluoromethoxy group distinguishes this compound from analogs in (e.g., N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide and derivatives). These analogs feature alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) at the para position of the benzamide (Table 1).
Table 1: Substituent Comparison of Benzamide Derivatives
The trifluoromethoxy group’s strong electron-withdrawing nature likely enhances oxidative stability compared to alkoxy groups . For example, trifluoromethylated compounds often exhibit prolonged half-lives in vivo due to resistance to cytochrome P450-mediated metabolism.
Role of the Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran component is absent in ’s benzamide-based pesticides (e.g., diflufenican , etobenzanid ). This bicyclic structure may confer advantages:
- Increased lipophilicity : The oxygen atom in the furan ring could balance polarity, aiding membrane penetration .
By contrast, etobenzanid () uses a dichlorophenyl group for hydrophobic interactions, while diflufenican incorporates a pyridinecarboxamide scaffold, highlighting divergent strategies for agrochemical activity .
Research Findings and Mechanistic Insights
- Metabolic Stability : The -OCF₃ group likely reduces metabolic degradation compared to -OCH₃ or -OCH₂CH₃, as seen in fluorinated agrochemicals like sulfentrazone () .
- Binding Affinity : The dihydrobenzofuran ring may mimic natural substrates (e.g., tyrosine or phenylalanine derivatives), a strategy employed in kinase inhibitors.
- Synergistic Effects : Combining electron-withdrawing (-OCF₃) and electron-donating (furan oxygen) groups could optimize charge distribution for target engagement.
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